molecular formula C18H13N3O3S2 B2364993 N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide CAS No. 896340-14-0

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide

Cat. No. B2364993
CAS RN: 896340-14-0
M. Wt: 383.44
InChI Key: JWNCYWMWPCSSMA-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide, also known as CTB, is a small molecule that has gained significant attention in scientific research due to its potential therapeutic applications. CTB is a synthetic compound that belongs to the class of benzamide derivatives and has been studied extensively for its biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

N-(4-(4-cyanophenyl)thiazol-2-yl)-4-(methylsulfonyl)benzamide and its derivatives have been studied for their potential anticancer properties. For instance, Ravinaik et al. (2021) synthesized a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, exhibiting moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer (Ravinaik et al., 2021).

Antimicrobial and Antifungal Agents

Thiazole derivatives, including this compound, have been investigated for their antimicrobial properties. Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives showing significant antimicrobial activity against various pathogens (Bikobo et al., 2017). Another study by Chawla (2016) highlighted the synthesis of N-(2-(4-chlorophenyl)-4-oxothiazolidin-3-yl benzamide derivatives, which exhibited good antimicrobial activity, particularly against gram-positive species and fungi (Chawla, 2016).

Electrophysiological Activity

Compounds with a structure similar to this compound have been studied for their electrophysiological effects. Morgan et al. (1990) synthesized a series of N-substituted imidazolylbenzamides demonstrating potency in the in vitro Purkinje fiber assay, indicating potential as selective class III agents in cardiac applications (Morgan et al., 1990).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-4-methylsulfonylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S2/c1-26(23,24)15-8-6-14(7-9-15)17(22)21-18-20-16(11-25-18)13-4-2-12(10-19)3-5-13/h2-9,11H,1H3,(H,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWNCYWMWPCSSMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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